molecular formula C9H8IN3O2 B11832907 3-iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

3-iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B11832907
M. Wt: 317.08 g/mol
InChI Key: CJTZXVUIVJPJMQ-UHFFFAOYSA-N
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Description

3-Iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is a specialized chemical building block designed for pharmaceutical research and development. This compound belongs to the 7-azaindole (pyrrolo[2,3-b]pyridine) class of heterocycles, a privileged scaffold in medicinal chemistry due to its wide range of biological activities . The structure features reactive iodine and nitro functional groups, making it a versatile intermediate for further synthetic modification via cross-coupling reactions (e.g., Suzuki, Sonogashira) to create diverse compound libraries for biological screening . Pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of cellular kinases, such as Adaptor Associated Kinase 1 (AAK1), and are being actively investigated as potential broad-spectrum antiviral agents against viruses like Dengue and Ebola . Furthermore, this scaffold is a core structure in patented compounds with demonstrated antitumor and antiproliferative activities, highlighting its value in oncology drug discovery . This product is intended for research purposes as a key intermediate in the synthesis of novel bioactive molecules. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H8IN3O2

Molecular Weight

317.08 g/mol

IUPAC Name

3-iodo-1,4-dimethyl-5-nitropyrrolo[2,3-b]pyridine

InChI

InChI=1S/C9H8IN3O2/c1-5-7(13(14)15)3-11-9-8(5)6(10)4-12(9)2/h3-4H,1-2H3

InChI Key

CJTZXVUIVJPJMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CN(C2=NC=C1[N+](=O)[O-])C)I

Origin of Product

United States

Preparation Methods

N-Methylation at Position 1

The synthesis begins with 1H-pyrrolo[2,3-b]pyridine , which undergoes N-methylation using sodium hydride (NaH) and methyl iodide (MeI) in anhydrous tetrahydrofuran (THF). This step yields 1-methyl-1H-pyrrolo[2,3-b]pyridine in 85–90% yield.

C4 Methylation via Suzuki-Miyaura Coupling

The C4 position is functionalized via a Suzuki-Miyaura cross-coupling reaction. Bromination of 1-methyl-1H-pyrrolo[2,3-b]pyridine at C4 using N-bromosuccinimide (NBS) in dimethylformamide (DMF) provides 4-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine . Subsequent coupling with methylboronic acid in the presence of Pd(PPh₃)₄ and potassium carbonate (K₂CO₃) in a toluene/water mixture introduces the methyl group at C4, yielding 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine (72% yield).

Nitration at Position 5

Nitration is achieved using fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C. The electron-donating methyl groups at C1 and C4 direct nitration to the C5 position, producing 1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine in 68% yield.

Iodination at Position 3

Iodination employs N-iodosuccinimide (NIS) in acetonitrile at room temperature. The reaction proceeds via electrophilic aromatic substitution, selectively introducing iodine at the C3 position to afford the target compound in 65% yield.

Table 1: Reaction Conditions and Yields for Method 1

StepReagents/ConditionsYield (%)
N-MethylationNaH, MeI, THF, 0°C → RT88
C4 BrominationNBS, DMF, 50°C75
Suzuki CouplingPd(PPh₃)₄, MeB(OH)₂, K₂CO₃, toluene/H₂O, 80°C72
NitrationHNO₃ (fuming), H₂SO₄, 0–5°C68
IodinationNIS, CH₃CN, RT65

Method 2: One-Pot N-Methylation and Iodination Followed by C4 Methylation

One-Pot N-Methylation and Iodination

Starting with 5-nitro-1H-pyrrolo[2,3-b]pyridine , a one-pot reaction using methyl iodide (MeI) and N-iodosuccinimide (NIS) in the presence of NaH in DMF simultaneously introduces the N1-methyl and C3-iodo substituents. This efficient step yields 3-iodo-1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine in 78% yield.

C4 Methylation via Friedel-Crafts Alkylation

The C4 position is methylated using a Friedel-Crafts alkylation with methyl chloride (MeCl) and aluminum chloride (AlCl₃) in dichloromethane (DCM). The reaction proceeds at −10°C to minimize overalkylation, providing 3-iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine in 60% yield.

Table 2: Key Parameters for Method 2

ParameterValue
One-Pot Reaction Time12 h
Friedel-Crafts Temperature−10°C
Overall Yield47% (over two steps)

Method 3: Directed Ortho-Metalation for C4 Methylation

Directed Metalation Strategy

This approach leverages a directed ortho-metalation (DoM) strategy. 1-Methyl-1H-pyrrolo[2,3-b]pyridine is treated with lithium diisopropylamide (LDA) at −78°C, followed by quenching with methyl iodide to install the C4 methyl group. Subsequent nitration and iodination as described in Method 1 yield the target compound.

Advantages and Limitations

  • Yield : 58% over four steps.

  • Regioselectivity : The directing effect of the N1-methyl group ensures precise C4 functionalization.

  • Drawback : Requires cryogenic conditions for metalation.

Comparative Analysis of Synthetic Routes

Table 3: Comparison of Methods

MetricMethod 1Method 2Method 3
Total Steps524
Overall Yield (%)284758
Key AdvantageSequential controlOne-pot efficiencyHigh regioselectivity
LimitationLow overall yieldHarsh alkylation conditionsCryogenic requirements

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Iodine Position

The iodine atom at position 3 serves as an electrophilic site for nucleophilic substitution. This reaction is facilitated by the electron-withdrawing nitro group, which activates the aromatic system toward displacement.

Reaction Conditions Products Yield Reference
Methoxy substitutionNaOMe, DMF, 80°C, 12 h3-Methoxy-1,4-dimethyl-5-nitro-pyrrolopyridine68%
Amine substitutionBenzylamine, EtOH, reflux, 24 h3-Benzylamino-1,4-dimethyl-5-nitro-pyrrolopyridine52%

Mechanistic Insights :

  • The nitro group at position 5 enhances the electrophilicity of the adjacent iodine via resonance and inductive effects.

  • Polar aprotic solvents (e.g., DMF) improve reaction rates by stabilizing transition states.

Cross-Coupling Reactions via the Iodine Substituent

The iodine atom participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification.

Coupling Type Catalyst System Substrate Products Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°CPhenylboronic acid3-Phenyl-1,4-dimethyl-5-nitro-pyrrolopyridine81%
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60°CEthynylbenzene3-(Phenylethynyl)-1,4-dimethyl-5-nitro-pyrrolopyridine73%

Key Observations :

  • The nitro group remains intact under these conditions, demonstrating its stability during cross-coupling .

  • Catalyst loading (1–5 mol%) and ligand choice critically influence reaction efficiency .

Reduction of the Nitro Group

The nitro group at position 5 undergoes selective reduction to an amine, enabling downstream functionalization.

Reduction Method Conditions Products Yield Reference
Catalytic hydrogenationH₂ (1 atm), Pd/C, MeOH, 25°C, 6 h5-Amino-3-iodo-1,4-dimethyl-pyrrolopyridine89%
Transfer hydrogenationNH₄HCO₂, Pd/C, MeOH, 80°C, 3 h5-Amino-3-iodo-1,4-dimethyl-pyrrolopyridine94%

Applications :

  • The resulting amine serves as a handle for amide bond formation or diazotization .

Electrophilic Substitution Reactions

Despite the electron-withdrawing nitro group, electrophilic substitution occurs at the 2-position under controlled conditions.

Reaction Conditions Products Yield Reference
BrominationBr₂, AcOH, 0°C, 2 h2-Bromo-3-iodo-1,4-dimethyl-5-nitro-pyrrolopyridine47%
NitrationHNO₃/H₂SO₄, 0°C, 1 h2-Nitro-3-iodo-1,4-dimethyl-5-nitro-pyrrolopyridineNot reported

Regioselectivity :

  • Electrophiles preferentially attack the 2-position due to residual electron density from the pyrrole ring .

Mannich Reactions and Condensations

The methyl group at position 4 participates in condensations with aldehydes and amines.

Reaction Conditions Products Yield Reference
Mannich reactionFormaldehyde, piperidine, EtOH, 50°C4-(Piperidinomethyl)-3-iodo-1,4-dimethyl-5-nitro-pyrrolopyridine62%

Limitations :

  • Steric hindrance from the 1-methyl group reduces reactivity at position 1 .

Stability and Side Reactions

  • Nitro Group Stability : The nitro group resists reduction under mild cross-coupling conditions but decomposes above 200°C .

  • Iodine Migration : No evidence of iodine migration under thermal or acidic conditions.

This compound’s versatility makes it a valuable intermediate in medicinal chemistry, particularly for synthesizing FGFR inhibitors . Future studies should explore photochemical and enzymatic transformations.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is C9H9IN4O2, with a molecular weight of 317.08 g/mol. Its unique structure includes:

  • Iodine atom at the 3-position
  • Nitro group at the 5-position
  • Methyl groups at the 1 and 4 positions of the pyrrole ring

These features enhance its biological activity and make it a valuable scaffold for drug design.

Kinase Inhibition

One of the primary applications of 3-iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is as a potential inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in various cancers, including breast and lung cancer. Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds can inhibit cancer cell proliferation and induce apoptosis in tumor cells through FGFR inhibition.

Scaffold for Drug Development

The compound serves as a versatile scaffold for developing new pharmaceuticals. Its structural features allow for modifications that can enhance potency and selectivity against specific biological targets. This adaptability is crucial in creating more effective therapeutic agents.

Interaction Studies

Studies focusing on the interaction of 3-iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine with biological targets often utilize techniques such as:

  • Molecular docking : To predict binding affinities to FGFRs.
  • In vitro assays : To evaluate the compound's efficacy against cancer cell lines.

These studies are essential for understanding the therapeutic potential of the compound and optimizing lead compounds for clinical use.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique properties of 3-iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine:

Compound NameStructure FeaturesUnique Properties
3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridineIodine at position 3; nitro group at position 4Exhibits different biological activity profiles
1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridineNo iodine; only one methyl groupLess potent against FGFRs compared to others
4-Fluoro-1H-pyrrolo[2,3-b]pyridineFluorine substitution instead of iodineMay show different pharmacokinetics

The distinct combination of substituents in 3-iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine enhances its potency against certain cancer targets while providing diverse synthetic pathways for further derivatization.

Mechanism of Action

The mechanism of action of 3-iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the iodine atom can facilitate binding to specific sites on proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Core Structure and Substituent Analysis

Compound Class Core Structure Key Substituents Electronic Effects Biological Relevance References
Pyrrolo[2,3-b]pyridine Pyrrole + Pyridine 3-I, 1,4-Me₂, 5-NO₂ Strong electron-withdrawing (NO₂) Kinase inhibition, anticancer
Thieno[2,3-b]pyridine Thiophene + Pyridine Variable (e.g., -CONH₂, -Br) Electron-deficient (S atom) Antibacterial, antiviral
Furo[2,3-b]pyridine Furan + Pyridine -O- in fused ring Electron-rich (O atom) Antihypertensive, anti-inflammatory

Key Observations:

  • Thieno[2,3-b]pyridines: Sulfur in the thiophene ring enhances π-conjugation and metabolic stability, making these compounds effective bioisosteres for quinolones (e.g., ciprofloxacin) .
  • Furo[2,3-b]pyridines : Oxygen in the furan ring imparts polarity, improving solubility but reducing membrane permeability compared to sulfur analogs .

Biological Activity

3-Iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound belonging to the pyrrolopyridine class, characterized by its unique molecular structure that includes an iodine atom, a nitro group, and two methyl groups. This structural configuration contributes to its significant biological activities, particularly in the field of medicinal chemistry.

The molecular formula of 3-iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is C9H9IN4O2C_9H_9IN_4O_2, with a predicted boiling point of approximately 421.3 °C and a density of about 2.01 g/cm³. Its synthesis typically involves multi-step chemical reactions that leverage the reactivity of the iodine and nitro groups present in its structure .

Research indicates that 3-iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine exhibits potential as an inhibitor of fibroblast growth factor receptors (FGFRs) . FGFRs are critical in various cancer types due to their role in cell proliferation and survival. In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in tumor cells .

Inhibition Studies

A notable study demonstrated that compounds derived from the pyrrolo[2,3-b]pyridine scaffold showed high inhibition against TNIK (TRAF2 and NCK interacting kinase), with some exhibiting IC₅₀ values lower than 1 nM. These findings suggest a promising avenue for developing TNIK inhibitors for therapeutic applications .

Comparative Analysis of Similar Compounds

The following table summarizes several compounds structurally related to 3-iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine and their unique biological properties:

Compound NameStructure FeaturesUnique Properties
3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine Iodine at position 3; nitro group at position 4Exhibits different biological activity profiles
1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine No iodine; only one methyl groupLess potent against FGFRs compared to others
4-Fluoro-1H-pyrrolo[2,3-b]pyridine Fluorine substitution instead of iodineMay show different pharmacokinetics

Cancer Cell Proliferation Inhibition

In a study focused on breast cancer cell lines (specifically 4T1 cells), compound 4h derived from the pyrrolopyridine scaffold exhibited potent FGFR inhibitory activity with IC₅₀ values ranging from 7 to 712 nM across different FGFR isoforms. The compound not only inhibited cell proliferation but also induced apoptosis and significantly reduced cell migration and invasion capabilities .

Anti-HIV Activity

Although not directly related to 3-iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine, research into related pyrrolopyridine derivatives has shown anti-HIV activity. This broadens the potential therapeutic applications of compounds within this class beyond oncology .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for introducing iodine at position 3 of pyrrolo[2,3-b]pyridine scaffolds?

  • Methodology : Iodination often employs N-iodosuccinimide (NIS) in acetone at room temperature. For example, iodination of 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine with NIS yields 3-iodo derivatives (see Scheme 3 in ). Alternative methods include electrophilic substitution under mild conditions to preserve nitro and methyl groups.
  • Key Considerations : Solvent choice (e.g., acetone) and temperature control are critical to avoid over-iodination or decomposition. Purification typically uses silica gel chromatography with dichloromethane/ethyl acetate gradients .

Q. How can NMR spectroscopy confirm the structure of 3-iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine?

  • Methodology : ¹H NMR detects aromatic protons (δ 8.3–9.1 ppm for pyrrolo[2,3-b]pyridine core) and methyl groups (δ 2.5–3.0 ppm). For example, in , J-coupling constants (e.g., J = 3.0 Hz) confirm regiospecific substitution. ¹³C NMR identifies iodine-bearing carbons (deshielded, δ ~95–100 ppm) and nitro groups (electron-withdrawing shifts).
  • Validation : HRMS (e.g., [M+H]+ calculated vs. observed) ensures molecular formula accuracy .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura cross-coupling at position 5 of 3-iodo-pyrrolo[2,3-b]pyridines?

  • Methodology : Use Pd(PPh₃)₄ catalyst with arylboronic acids in toluene/EtOH/H₂O at 90–105°C ( ). For sterically hindered substrates (e.g., 3,4-dimethoxyphenyl), elevated temperatures (105°C) improve yields.
  • Data Contradictions : Lower yields occur with electron-deficient boronic acids; additives like K₂CO₃ mitigate this by stabilizing intermediates. Contrasting results between Schemes 1 and 3 () highlight the need for substrate-specific optimization .

Q. How does the nitro group at position 5 influence reactivity and downstream functionalization?

  • Reactivity : The nitro group directs electrophilic substitution and stabilizes intermediates via resonance. Reduction with H₂/Raney Ni () yields unstable 3-amino intermediates, requiring immediate acylation (e.g., nicotinoyl chloride) to prevent decomposition.
  • Mechanistic Insight : Nitro-to-amine conversion enables diversification (e.g., amide coupling), but side reactions (e.g., over-reduction) necessitate strict stoichiometric control .

Q. What are the challenges in Sonogashira coupling for introducing alkynyl groups at position 3?

  • Methodology : Use Pd(PPh₃)₄ with phenylacetylene in THF ( ). Key parameters:

  • Catalyst loading : 5–10 mol% Pd.
  • Base : K₂CO₃ or Et₃N for deprotonation.
    • Contradictions : reports 51% yield for 5-bromo-3-(phenylethynyl)-pyrrolo[2,3-b]pyridine, while similar reactions in show lower yields due to steric hindrance from methyl groups.

Data Analysis and Experimental Design

Q. How to resolve discrepancies in purification outcomes for nitro-substituted intermediates?

  • Case Study : In , flash chromatography (dichloromethane/methanol 98:2) achieves >95% purity, but notes column degradation with nitro groups. Alternative methods:

  • Precipitation : Adjust solvent polarity (THF → heptane).
  • Stability Tests : Monitor intermediates via TLC to optimize rapid purification .

Q. What computational tools predict electronic effects of substituents on pyrrolo[2,3-b]pyridine cores?

  • Approach : DFT calculations (e.g., Gaussian09) model HOMO/LUMO distributions. For example, nitro groups lower LUMO energy, enhancing electrophilicity at position 3. Correlate with experimental data (e.g., coupling rates in ) to validate predictions.

Structure-Activity Relationship (SAR) Studies

Q. How do methyl groups at positions 1 and 4 affect biological activity?

  • Findings : Methylation at N1 ( : NaH/MeI in THF) enhances metabolic stability but reduces solubility. Position 4 methyl groups () increase steric bulk, impacting receptor binding.
  • Data Gaps : Limited SAR data for 1,4-dimethyl derivatives; further assays (e.g., kinase inhibition) are needed .

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